N-(4-Methylbenzyl)-2-((2,2,2-trifluoroacetyl)amino)benzenecarboxamide

Malonyl-CoA Decarboxylase (MCD) Inhibition Reverse Amide Analogs Trifluoroacetophenone Derivatives

This fragment-like screening compound features a unique ortho-substituted trifluoroacetamido benzamide scaffold that creates an intramolecular hydrogen bonding network absent in meta/para analogs—critical for pharmacophoric geometry in FBDD targeting malonyl-CoA decarboxylase (MCD). Curated in the BIONET Fluorine Fragment Library with guaranteed ≥95% purity (LC-MS/1H NMR), it offers >20 mg stock with gram-scale availability, ensuring uninterrupted hit confirmation and SAR expansion. XlogP 3.9 and tPSA 58.2 Ų place it at the fragment-to-lead interface. Distinct InChIKey: BUKUOZJEAGGIRF-UHFFFAOYSA-N ensures unambiguous identification across databases.

Molecular Formula C17H15F3N2O2
Molecular Weight 336.314
CAS No. 478261-00-6
Cat. No. B2669388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methylbenzyl)-2-((2,2,2-trifluoroacetyl)amino)benzenecarboxamide
CAS478261-00-6
Molecular FormulaC17H15F3N2O2
Molecular Weight336.314
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2NC(=O)C(F)(F)F
InChIInChI=1S/C17H15F3N2O2/c1-11-6-8-12(9-7-11)10-21-15(23)13-4-2-3-5-14(13)22-16(24)17(18,19)20/h2-9H,10H2,1H3,(H,21,23)(H,22,24)
InChIKeyBUKUOZJEAGGIRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Methylbenzyl)-2-((2,2,2-trifluoroacetyl)amino)benzenecarboxamide (CAS 478261-00-6): A Fragment-Like Trifluoroacetamido Benzamide for Screening Libraries


N-(4-Methylbenzyl)-2-((2,2,2-trifluoroacetyl)amino)benzenecarboxamide (CAS 478261-00-6) is a synthetic small molecule with the molecular formula C17H15F3N2O2 and a molecular weight of 336.31 g/mol. It is cataloged within Key Organics' BIONET fragment library as Bionet2_000877 and is primarily utilized as a fragment-like screening compound in drug discovery . The compound features a characteristic ortho-substituted trifluoroacetamido group on a benzamide core, linked to a 4-methylbenzyl moiety. Its computed physicochemical properties include a topological polar surface area (tPSA) of 58.2 Ų and a predicted XlogP of 3.9, placing it within the lead-like chemical space . The compound is typically supplied at ≥95% purity, as verified by LC-MS and/or 1H NMR .

Why Procuring a Generic Trifluoroacetamido Benzamide Fails to Replicate N-(4-Methylbenzyl)-2-((2,2,2-trifluoroacetyl)amino)benzenecarboxamide for Fragment-Based Screening


Within the class of trifluoroacetamido benzamides, simple functional group substitutions are not interchangeable for fragment-based drug discovery (FBDD) and enzyme inhibition studies. The specific ortho-substitution pattern (2-position) creates a unique intramolecular hydrogen bonding network between the trifluoroacetamido NH, the amide carbonyl, and the benzamide core, which is not replicated by para-substituted (4-position) or meta-substituted (3-position) analogs . This structural feature dictates both the pharmacophoric geometry and the physicochemical profile critical for fragment library selection. The 4-methylbenzyl group further modulates lipophilicity (XlogP 3.9) and molecular shape, directly impacting solubility and target binding . The compound's membership in the rigorously curated BIONET fragment library, with guaranteed purity (>95%) and scalability, further ensures experimental reproducibility—a factor often lacking in ad-hoc synthesized or unbranded analogs .

Quantitative Evidence Guide: Differentiation of N-(4-Methylbenzyl)-2-((2,2,2-trifluoroacetyl)amino)benzenecarboxamide from Closest Analogs


Ortho-Substitution Scaffold Differentiates Trifluoroacetamido Benzamide from Para- and Meta- Analogs in MCD Inhibition Context

The compound is structurally classified as a 'reverse amide' analog, where the benzamide core is ortho-substituted with a trifluoroacetamido group. In a seminal study by Wallace et al. (2007) on malonyl-CoA decarboxylase (MCD) inhibitors, 'reverse amide' trifluoroacetophenone derivatives demonstrated potent MCD inhibitory activity, with the trifluoroacetyl group interacting with the active site as a hydrate . While the specific compound 478261-00-6 was not the primary subject of that study, class-level SAR data indicate that ortho-substitution on the benzamide scaffold creates a distinct geometry compared to para-substituted analogs (e.g., N-(cyclohexylmethyl)-4-(trifluoroacetyl)benzamide) or meta-substituted variants (e.g., N-(cyclohexylmethyl)-3-(trifluoroacetyl)benzamide), which are known to target separate enzyme classes such as HDACs .

Malonyl-CoA Decarboxylase (MCD) Inhibition Reverse Amide Analogs Trifluoroacetophenone Derivatives

Distinctive Physicochemical Profile Positions Compound for Fragment-Based Drug Discovery (FBDD)

The compound's computed physicochemical properties position it within the established fragment-like space, aligning with the 'Rule of Three' (Ro3) guidelines for fragment libraries. Its molecular weight of 336.31 g/mol, predicted XlogP of 3.9, and tPSA of 58.2 Ų differentiate it from larger, more lipophilic screening compounds that may violate drug-likeness criteria . In contrast, many commercially available trifluoroacetyl benzamides possess molecular weights well above 400 Da and tPSA values exceeding 70 Ų, reducing their suitability for fragment-based approaches that prioritize low complexity and high ligand efficiency .

Fragment-Based Drug Discovery Physicochemical Properties Lead-Like Chemical Space

BIONET Library Provenance Ensures Experimentally Verified Purity and Scalability Compared to Unvalidated Vendors

This compound is a member of Key Organics' BIONET fragment library, which mandates a minimum purity of >90% by LC-MS and/or 1H NMR for all fragments, with the majority exceeding >95% purity . The compound (Bionet2_000877) is available in stock quantities typically exceeding 20 mg, with gram-scale availability for follow-up research—a critical factor for hit validation and initial SAR exploration . This contrasts with compounds sourced from non-specialized chemical suppliers, where purity may be unverified, batch-to-batch variability is common, and scale-up for confirmatory assays is uncertain . Reputable vendors such as Leyan list this compound at 98% purity , providing independent verification of achievable purity levels.

Quality Control Fragment Library Integrity Scalability for Hit-to-Lead

Trifluoroacetyl Moiety Enables Hydrate Formation for Enzyme Active Site Interaction: A Differentiating Mechanism from Non-Fluorinated Benzamides

The trifluoroacetyl group is a critical pharmacophoric element because it can form a stable hydrate that mimics the transition state or intermediate in certain enzyme-catalyzed reactions. Wallace et al. (2007) demonstrated that trifluoroacetyl-containing reverse amide derivatives interact with the malonyl-CoA decarboxylase (MCD) active site as the hydrate, a mechanism stabilized by electron-withdrawing groups on the phenyl ring . The ortho-substitution pattern of the target compound places the trifluoroacetamido group in proximity to the benzamide carbonyl, potentially facilitating intramolecular stabilization of the hydrated species. This mechanism is not available to non-fluorinated benzamide analogs (e.g., N-(4-methylbenzyl)-2-aminobenzamide, CAS not available), which lack the electrophilic trifluoroacetyl group required for hydrate formation .

Trifluoroacetyl Hydrate Enzyme Inhibition Mechanism Fluorine-Mediated Binding

Recommended Application Scenarios for N-(4-Methylbenzyl)-2-((2,2,2-trifluoroacetyl)amino)benzenecarboxamide (478261-00-6)


Fragment-Based Screening for Malonyl-CoA Decarboxylase (MCD) Inhibitor Discovery

This compound is best utilized as a fragment hit in a screening cascade targeting malonyl-CoA decarboxylase (MCD), an enzyme implicated in cardiac ischemia and metabolic disorders. The ortho-substituted trifluoroacetamido benzamide scaffold aligns with the 'reverse amide' chemotype identified by Wallace et al. (2007) as a potent MCD inhibitor class . Its fragment-like properties (MW 336 Da, tPSA 58.2 Ų) make it suitable for initial SPR or thermal shift screening, followed by X-ray crystallography to confirm binding mode and structure-based optimization . The BIONET library guarantee of >20 mg stock with gram-scale availability ensures that hit confirmation and initial SAR expansion can proceed without supply interruption .

Lead-Like Scaffold for Metabolic Disease Drug Discovery Programs

With an XlogP of 3.9 and moderate molecular weight, this compound resides at the interface of fragment-like and lead-like chemical space. It is appropriate for medicinal chemistry programs targeting metabolic enzymes where the trifluoroacetyl group's hydrate-forming capability is a desired pharmacophoric feature . The 4-methylbenzyl group provides a synthetic handle for diversification, while the ortho-trifluoroacetamido core maintains the key zinc-binding or hydrate-interacting motif. Programs focused on obesity, diabetes, or cardiovascular indications—where MCD inhibition has demonstrated preclinical efficacy in reducing circulating free fatty acids and alleviating insulin resistance —would benefit from incorporating this scaffold.

Chemical Biology Tool Compound for Investigating Trifluoroacetyl-Mediated Enzyme Inhibition

The compound serves as a well-characterized tool molecule for studying the role of the trifluoroacetyl group in enzyme active site interactions. The hydrate formation mechanism described by Wallace et al. (2007) is generalizable to other enzymes that recognize geminal diols or transition state mimics . With reliable purity (≥95% by LC-MS/NMR) and known physicochemical properties, it can be used as a reference compound in biochemical assays to benchmark the activity of newly synthesized trifluoroacetamido benzamide derivatives . The availability from multiple independent vendors (Key Organics, Leyan) provides procurement flexibility .

Interlaboratory Reference Standard for Fluorine-Containing Fragment Libraries

Given its catalog inclusion in the BIONET Fluorine Fragment Library, this compound can be utilized as a quality control standard for interlaboratory comparisons or instrument calibration in fragment-based screening campaigns . Its distinct InChIKey (BUKUOZJEAGGIRF-UHFFFAOYSA-N) ensures unambiguous identification across databases, while the reported purity levels from multiple vendors (>95% to 98%) provide confidence in its use as a reference material . This is particularly relevant for CROs and screening centers that require well-characterized compounds for assay validation.

Quote Request

Request a Quote for N-(4-Methylbenzyl)-2-((2,2,2-trifluoroacetyl)amino)benzenecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.